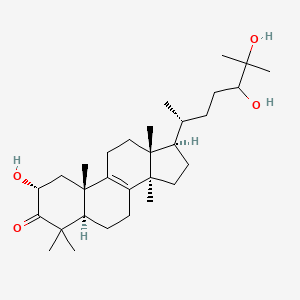

Clavarinone

Description

Properties

Molecular Formula |

C30H50O4 |

|---|---|

Molecular Weight |

474.7 g/mol |

IUPAC Name |

(2R,5R,10S,13R,14R,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-2-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H50O4/c1-18(9-12-24(32)27(4,5)34)19-13-15-30(8)21-10-11-23-26(2,3)25(33)22(31)17-28(23,6)20(21)14-16-29(19,30)7/h18-19,22-24,31-32,34H,9-17H2,1-8H3/t18-,19-,22-,23+,24?,28-,29-,30+/m1/s1 |

InChI Key |

TZXHHXSEUPQHDR-ITLZUSRVSA-N |

Isomeric SMILES |

C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4(C)C)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)O)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Producers

Fungal Taxa Associated with Clavarinone Production and Related Compounds

The production of this compound and its derivatives is not widespread across the fungal kingdom but is concentrated in particular genera of both Basidiomycota and Ascomycota.

The primary and most studied producers of this compound precursors and the resulting clavaric acid are basidiomycete fungi. These organisms synthesize the compounds as part of their secondary metabolism.

Hypholoma sublateritium : Commonly known as the brick cap mushroom, this fungus is a significant producer of clavaric acid. nih.govmushroomexpert.com Research has identified and characterized the biosynthetic pathway in this species, revealing that the production of this antitumor triterpenoid (B12794562) is linked to ergosterol (B1671047) biosynthesis. researchgate.net An oxidosqualene cyclase is a key enzyme in this pathway, converting oxidosqualene into the foundational structure of this compound. nih.gov Genetic studies, including gene silencing and overexpression, have confirmed the role of specific enzymes like squalene (B77637) epoxidase in the formation of clavaric acid, highlighting the metabolic branch point between primary sterol synthesis and secondary metabolite production.

Clavariadelphus truncatus : This species, known as the truncate club coral, is another basidiomycete from which clavaric acid was first discovered. primefungi.com It produces significant quantities of the compound, which has been shown to interfere with farnesyltransferase, an enzyme implicated in tumorigenesis. primefungi.com The presence of clavaric acid in C. truncatus implies the necessary production of its precursor, this compound. researchgate.netnih.gov

While basidiomycetes are the primary sources, the genetic machinery for producing this compound has also been identified in other fungal lineages, notably within the genus Aspergillus.

Aspergillus brasiliensis : A novel thermophilic strain of this species, A. brasiliensis E_15.1, isolated from a volcanic crater, was found to possess the biosynthetic gene cluster for clavaric acid. nih.gov Genomic analysis explicitly identified the gene for squalene cyclase (SqhC), the enzyme responsible for the cyclization of 2,3,22,23-dioxidosqualene to form this compound, the direct precursor to clavaric acid. nih.gov This discovery is significant as it extends the known producers of this pathway beyond Basidiomycota and into the phylum Ascomycota. A. brasiliensis is a widespread fungus, often found in soil and as a common food contaminant. frontiersin.org

Table 1: Fungal Producers of this compound and Related Compounds

| Fungus | Phylum | Common Name | Key Compound(s) |

|---|---|---|---|

| Hypholoma sublateritium | Basidiomycota | Brick Cap | Clavaric Acid |

| Clavariadelphus truncatus | Basidiomycota | Truncate Club Coral | Clavaric Acid |

| Aspergillus brasiliensis | Ascomycota | N/A | This compound, Clavaric Acid |

Ecological Contexts of this compound-Producing Organisms

The fungi that produce this compound occupy specific ecological niches and the compound likely plays a role in their survival and interactions within these environments.

Secondary metabolites in fungi are not essential for growth but are thought to provide an advantage in their natural environment. The biosynthesis of triterpenoids like this compound is a prime example of the diversion of primary metabolites for specialized functions. The pathway to this compound branches from the sterol biosynthesis pathway at the level of oxidosqualene. nih.gov This metabolic fork indicates that under certain conditions, the fungus prioritizes the production of these secondary metabolites over the production of essential membrane sterols like ergosterol.

While the precise ecological role of this compound itself is not extensively documented, secondary metabolites in fungi often function in defense against competitors, predators, and parasites. They can act as antimicrobial, antifungal, or insecticidal agents. As this compound is a precursor to clavaric acid, which exhibits potent biological activity, it is plausible that these compounds help the producing fungus to secure its nutritional niche and defend against antagonistic organisms.

The search for novel bioactive compounds has led researchers to explore fungi in unique and competitive environments, where the production of defensive secondary metabolites is likely to be high.

Endophytes : These are organisms that live within plant tissues without causing apparent disease. This symbiotic relationship can lead to the production of unique bioactive compounds. rsc.org A notable example is the this compound-producing strain Aspergillus brasiliensis E_15.1, which was isolated as an endophyte from a plant in a volcanic crater. nih.gov This extreme environment may select for fungi with robust secondary metabolic capabilities to aid in survival and host interaction.

Hyperparasites : These are fungi that parasitize other fungi. This intense level of competition is a strong evolutionary driver for the production of potent antifungal compounds. While no specific this compound-producing hyperparasites have been documented to date, these organisms are considered a promising frontier for the discovery of novel secondary metabolites due to the chemical warfare inherent in their lifestyle. vjs.ac.vn The investigation of hyperparasitic fungi remains a key area of interest for finding new bioactive molecules.

Methodologies for Fungal Cultivation and Metabolite Extraction for this compound Studies

The study of this compound and its derivatives necessitates effective methods for growing the producing fungi and isolating the target compounds.

Fungal Cultivation : The production of fungal biomass and secondary metabolites is typically achieved through fermentation.

Liquid-State Fermentation (Submerged Culture) : This method involves growing the fungus in a liquid nutrient broth. It allows for controlled conditions (pH, temperature, aeration) and is scalable for large-scale production. For H. sublateritium, submerged cultures in minimal medium have been used to study the production of clavaric acid.

Solid-State Fermentation : This technique involves growing the fungus on a solid substrate, such as grain or sawdust, which can mimic the natural habitat of wood-decaying fungi like H. sublateritium. primefungi.com

Metabolite Extraction : Once the fungal culture has matured, the target metabolites must be extracted from the mycelium or the culture broth. As this compound is a triterpenoid, methods suitable for extracting nonpolar to moderately polar compounds are employed.

Solvent Extraction : This is the most common method, using organic solvents to dissolve the target compounds. A typical procedure involves separating the fungal biomass from the liquid broth, followed by extraction of the mycelium with solvents like ethanol, methanol, or ethyl acetate (B1210297). nih.gov

Advanced Techniques : To improve efficiency, modern extraction methods are often used. Ultrasound-Assisted Extraction (UAE) uses sound waves to disrupt cell walls and enhance solvent penetration, while Supercritical Fluid Extraction (SFE) with CO2 is a green technology that can selectively extract compounds like triterpenoids.

Table 2: Methodologies in this compound Research

| Step | Method | Description |

|---|---|---|

| Cultivation | Liquid-State Fermentation | Growing fungus in a liquid nutrient medium. Allows for high control and scalability. |

| Solid-State Fermentation | Growing fungus on a solid substrate (e.g., grain, wood). Mimics natural conditions. | |

| Extraction | Solvent Extraction | Use of organic solvents (e.g., ethanol, ethyl acetate) to isolate compounds from fungal biomass. |

| Ultrasound-Assisted Extraction (UAE) | Employs ultrasonic waves to enhance the efficiency of solvent extraction. | |

| Supercritical Fluid Extraction (SFE) | Uses supercritical CO2 as a solvent for a clean and selective extraction process. |

Biosynthesis of Clavarinone

General Principles of Fungal Triterpenoid (B12794562) Biosynthesis

Fungal triterpenoids are a large and structurally diverse class of natural products derived from the 30-carbon precursor, squalene (B77637). nih.govmdpi.com Their biosynthesis is a fundamental process in fungi, leading to essential molecules like ergosterol (B1671047) for cell membranes, as well as a vast array of specialized secondary metabolites with diverse biological activities. nih.govwikipedia.org The synthesis of these compounds occurs in the cytoplasm and endoplasmic reticulum through the mevalonate (B85504) (MVA) pathway. wikipedia.org

The general biosynthetic strategy involves two major phases. The first is the construction of the linear hydrocarbon precursor, squalene, from smaller five-carbon isoprene (B109036) units. The second phase is the cyclization of this linear chain into various polycyclic scaffolds, which is the key step generating structural diversity. mdpi.comwikipedia.org This cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). Following the initial cyclization, the triterpene scaffold can undergo further modifications by tailoring enzymes, such as cytochrome P450 monooxygenases, to produce the final, often bioactive, compounds. nih.gov

Precursor Molecules in Clavarinone Biosynthesis

Squalene is the universal precursor for the biosynthesis of all triterpenoids in fungi. nih.govnih.gov It is a C30 acyclic hydrocarbon synthesized via the MVA pathway. The pathway begins with acetyl-CoA and proceeds through key intermediates like mevalonate, isopentenyl pyrophosphate (IPP), and dimethylallyl pyrophosphate (DMAPP). Two molecules of farnesyl pyrophosphate (FPP), each a C15 compound, are joined tail-to-tail by the enzyme squalene synthase to form squalene. This molecule's flexible, linear structure is primed for the complex folding and cyclization reactions that follow. wikipedia.org

For the vast majority of fungal triterpenoids, squalene itself is not directly cyclized. It must first be activated by epoxidation. The enzyme squalene epoxidase introduces an epoxide ring at the C2-C3 position, converting squalene into (3S)-2,3-oxidosqualene. nih.govnih.govfrontiersin.org This epoxide is crucial as its protonation and subsequent opening initiate the cascade of ring closures. mdpi.comwikipedia.org

In some specific biosynthetic pathways, a second epoxidation can occur at the other end of the squalene molecule, forming 2,3:22,23-dioxidosqualene. This diepoxide is the precursor for tetracyclic triterpenoids that are cyclized from both ends, such as α-onocerin, although this is less common in fungi compared to the cyclization of the monoepoxide.

Enzymatic Cascade Leading to this compound-like Scaffolds

Squalene epoxidase (SE) is a key enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene (B107256). nih.gov This reaction is a critical control point in the pathway, channeling the metabolic flux towards either primary sterol biosynthesis or the production of secondary metabolite triterpenoids. The enzyme is a monooxygenase that utilizes molecular oxygen and a cofactor like FAD to introduce one oxygen atom into the squalene molecule, forming the epoxide ring. nih.gov Inhibition of this enzyme leads to the accumulation of squalene and a deficit in downstream products, highlighting its essential role. nih.gov

The cyclization of 2,3-oxidosqualene is the most complex and defining step in triterpenoid biosynthesis, catalyzed by oxidosqualene cyclases (OSCs), also known as triterpene synthases. mdpi.comwikipedia.orgnih.govfrontiersin.org These enzymes are remarkable catalysts that fold the linear 2,3-oxidosqualene substrate into a specific conformation within their active site and orchestrate a highly controlled series of C-C bond formations and rearrangements to yield a specific polycyclic scaffold. mdpi.comwikipedia.org

In the biosynthesis of lanostane-type triterpenoids, such as those found in the mushroom genus Hypholoma, a specific OSC is responsible. For example, in the biosynthesis of clavaric acid in Hypholoma sublateritium, a dedicated oxidosqualene cyclase, designated Occ, has been identified. nih.gov This enzyme specifically converts 2,3-oxidosqualene into the lanosterol-type scaffold of clavaric acid. nih.gov Gene disruption experiments have shown that knocking out the occ gene completely abolishes the production of clavaric acid, confirming its essential role in the pathway. nih.gov This demonstrates that even though fungi have a primary OSC for sterol synthesis (lanosterol synthase), they often possess additional, specialized OSCs dedicated to the biosynthesis of secondary metabolites. nih.gov

Specificity of Enzymatic Steps in Secondary Metabolism versus Primary Metabolism

The biosynthesis of natural products, or secondary metabolites, often mirrors the pathways of primary metabolism but is distinguished by the high specificity of its enzymes, which are dedicated to non-essential, specialized functions. nih.govnih.gov Primary metabolism involves ubiquitous biochemical pathways essential for an organism's survival, growth, and reproduction, such as glycolysis and sterol biosynthesis. The enzymes in these pathways are typically conserved across many species and exhibit broad substrate tolerance to process essential molecules.

In contrast, secondary metabolism pathways, like the one producing this compound, utilize enzymes that have evolved to catalyze unique and often complex chemical transformations on specific substrates. nih.gov This specificity ensures the precise assembly of intricate molecular architectures that are not part of the organism's central metabolic framework. A key example in the biosynthesis of this compound and its derivatives is the oxidosqualene cyclase (OSC). While primary metabolism uses an OSC (lanosterol synthase) to produce lanosterol, a vital precursor for sterols, the this compound pathway employs a distinct, specialized OSC. nih.gov Research on the producer fungus, Hypholoma sublateritium, revealed that its secondary metabolism-specific OSC possesses a VSDCVGE motif in its active site, a deviation from the consensus VSDCTAE sequence found in primary metabolism OSCs. nih.gov This modification in the catalytic domain is a clear illustration of how enzymes in secondary metabolism are tailored for specific, non-vital biosynthetic tasks, distinguishing them from their more generalized counterparts in primary metabolism. nih.gov The existence of two separate squalene cyclases within the genomes of basidiomycetes further supports this principle of dedicated enzymatic machinery for primary and secondary metabolic functions. nih.gov

Genetic Determinants of this compound Biosynthesis

The production of this compound is governed by a specific set of genes organized in a biosynthetic gene cluster (BGC). The study of these genetic determinants is crucial for understanding and potentially manipulating the compound's biosynthesis.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

Biosynthetic gene clusters are contiguous sets of genes within an organism's genome that collectively encode the proteins required for the synthesis of a specific secondary metabolite. nih.govfrontiersin.org The identification of the BGC responsible for this compound biosynthesis was accomplished through the study of the clavaric acid pathway in the basidiomycete fungus Hypholoma sublateritium. nih.govsecondarymetabolites.org this compound is a key intermediate in the formation of clavaric acid.

The clavaric acid BGC was identified and cloned from a genomic DNA fosmid library of the producing fungus. nih.gov This cluster, cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database as BGC0001248, contains the core gene occ, which encodes the oxidosqualene this compound cyclase. secondarymetabolites.org This enzyme is pivotal as it catalyzes the cyclization of oxidosqualene to form the this compound scaffold. The identification process often involves designing primers based on homologous genes from other fungi known to produce similar compounds. nih.gov Transcriptome analysis under different growth conditions can also be a powerful strategy to link gene expression patterns to the production of the target metabolite, thereby delineating the boundaries of the BGC. nih.gov

Table 1: Key Gene in the this compound/Clavaric Acid Biosynthetic Gene Cluster

| Gene Identifier | Product | Putative Function | Locus | Evidence |

|---|

Molecular Genetic Studies for Gene Cloning and Functional Elucidation

Molecular genetic techniques are indispensable for confirming the function of genes within an identified BGC. usgs.govnih.gov The function of the occ gene in this compound biosynthesis was rigorously validated through targeted gene manipulation experiments in H. sublateritium. nih.gov

Gene disruption, or knockout, is a primary method for functional elucidation. nih.gov In this case, the occ gene was inactivated via gene replacement. The resulting mutant strains were completely unable to synthesize clavaric acid (and by extension, its precursor this compound), providing direct evidence of the gene's essential role in the pathway. nih.gov Importantly, these mutants did not require supplemental sterols for growth, confirming that the occ gene product is specific to the secondary metabolic pathway and not the essential, primary sterol biosynthesis pathway. nih.gov

Conversely, gene amplification or overexpression studies were conducted to further solidify the gene's function. Increasing the copy number of the occ gene in H. sublateritium led to a significant increase in clavaric acid production, with yields boosted by 35-67%. nih.gov Additionally, techniques like Northern analysis were used to profile gene expression, establishing a clear correlation between the transcription levels of the occ gene and the onset of clavaric acid biosynthesis. nih.gov These molecular studies collectively provide definitive proof of the occ gene's function as the oxidosqualene this compound cyclase.

Comparative Genomics and Synteny Analysis of this compound Biosynthetic Pathways

Comparative genomics allows researchers to understand the evolution, conservation, and diversity of BGCs by comparing them across different species. nih.gov Analysis of the clavaric acid BGC in H. sublateritium and comparison with the genomes of other basidiomycetes have provided significant insights. nih.gov This comparative approach confirmed the presence of at least two distinct squalene cyclase genes in these fungi: one dedicated to primary metabolism (sterol biosynthesis) and another, like occ, dedicated to secondary metabolism. nih.gov

This finding aligns with broader principles observed in the study of other fungal BGCs, such as those for verticillin (B84392) or clavulanic acid. nih.govnih.gov In those cases, comparative analyses have helped to define the core set of genes essential for biosynthesis and to hypothesize about the evolutionary origins of the pathway, including potential horizontal gene transfer events. nih.gov Synteny analysis, which examines the conservation of gene order between different species, can further reveal the evolutionary relationships and functional linkages between genes within a cluster. While detailed synteny maps for the this compound cluster across multiple species are not extensively documented, the methodology remains a powerful tool for predicting gene function and understanding the evolutionary trajectory of secondary metabolite pathways. nih.gov

Strategies for Genetic Manipulation of Producer Fungi (e.g., Agrobacterium tumefaciens-mediated transformation)

Table 2: Summary of Genetic Manipulation Strategies

| Technique | Description | Application in this compound Research |

|---|---|---|

| Gene Disruption (Knockout) | Inactivation of a specific gene, often by replacing it with a selectable marker. | To prove the essential function of the occ gene by observing the loss of production. nih.gov |

| Gene Amplification (Overexpression) | Increasing the copy number or expression level of a target gene. | To confirm the role of the occ gene by observing increased this compound/clavaric acid yield. nih.gov |

Chemical Modification and Derivatization Research

Synthetic Strategies for Clavarinone Analogues and Derivatives

Research into the synthesis of this compound analogues and derivatives is not extensively documented in publicly available scientific literature. The primary focus has been on derivatives of its parent compound, Clavaric acid. One notable modification is the creation of a methyl ester derivative of Clavaric acid. However, this derivative was found to be inactive as an FPTase inhibitor. nih.gov This suggests that the free carboxylic acid group on the 3-hydroxy-3-methylglutaric acid side chain of Clavaric acid is crucial for its biological activity.

This compound itself is a derivative of Clavaric acid, formed through hydrolysis. nih.gov Beyond this, specific synthetic strategies aimed at creating a diverse library of this compound analogues are not readily found in the reviewed literature. General synthetic strategies for creating derivatives of complex natural products often involve techniques such as acylation, alkylation, and glycosylation to modify hydroxyl groups, or reactions to alter the carbon skeleton. However, the application of these methods to this compound has not been specifically reported.

Table 1: Known Derivatives Related to this compound

| Compound Name | Precursor | Method of Preparation | Key Structural Difference from this compound | Reported Biological Activity |

|---|---|---|---|---|

| This compound | Clavaric acid | Alkaline Hydrolysis | Lacks the 3-hydroxy-3-methylglutaric acid side chain | Less active as an FPTase inhibitor than Clavaric acid. nih.gov |

| Clavaric acid methyl ester | Clavaric acid | Esterification | Methyl ester at the carboxylic acid of the side chain | Inactive as an FPTase inhibitor. nih.gov |

Investigation of Hydrolysis Products (e.g., this compound as an Alkaline Hydrolysis Product of Clavaric Acid)

This compound has been identified as an alkaline hydrolysis product of Clavaric acid. nih.gov Clavaric acid possesses a 3-hydroxy-3-methylglutaryl side chain attached at the C-2 position of the lanostane (B1242432) skeleton. nih.govwikipedia.org This side chain is susceptible to hydrolysis under alkaline conditions, leading to its cleavage and the formation of this compound, which is characterized as 2,24,25-trihydroxylanostan-3-one. nih.gov

The process involves the breaking of the ester linkage that connects the side chain to the steroid nucleus. This transformation significantly alters the structure of the molecule and has been shown to have a profound impact on its biological activity. Specifically, the resulting this compound is a less potent inhibitor of FPTase compared to the parent Clavaric acid. nih.gov This finding underscores the critical role of the 3-hydroxy-3-methylglutaric acid moiety for the potent and specific inhibition of FPTase.

Table 2: Hydrolysis of Clavaric Acid

| Starting Material | Reaction Condition | Product | Impact on Structure | Impact on FPTase Inhibitory Activity |

|---|---|---|---|---|

| Clavaric acid | Alkaline Hydrolysis | This compound | Cleavage of the 3-hydroxy-3-methylglutaric acid side chain. nih.gov | Reduced activity compared to Clavaric acid. nih.gov |

Chemoenzymatic Approaches for Modifying this compound Structure

There is no information available in the reviewed scientific literature regarding the use of chemoenzymatic approaches specifically for the modification of the this compound structure. Chemoenzymatic synthesis, which combines chemical and enzymatic methods, is a powerful tool for the selective modification of complex molecules. Enzymes can offer high regio- and stereoselectivity that is often difficult to achieve with purely chemical methods.

While the biosynthesis of Clavaric acid involves enzymes such as oxidosqualene cyclase, the subsequent enzymatic modification of this compound itself is not a documented area of research. nih.govresearchgate.netsecondarymetabolites.org General chemoenzymatic strategies that could theoretically be applied to a molecule like this compound include lipase-catalyzed acylation or deacylation of its hydroxyl groups, or glycosyltransferase-mediated glycosylation. However, to date, no studies have reported the application of these or other chemoenzymatic methods to this compound.

Biological Activities and Molecular Mechanisms

Broad Spectrum of Reported Biological Activities of Clavarinone and Related Triterpenoids

Triterpenoids, a large and structurally diverse class of natural products, are known to exhibit a wide array of biological activities. researchgate.netmdpi.com Research into this class of compounds has revealed significant potential in various therapeutic areas. mdpi.com Triterpenoids have demonstrated cytotoxic effects against various cancer cell lines, anti-inflammatory properties, and antioxidant capabilities. nih.govnih.gov Furthermore, studies have pointed towards their antimicrobial, antiviral, and immunomodulatory effects. researchgate.nettaylorfrancis.com The mechanisms underlying these activities are often linked to their ability to interact with and modulate the function of cellular membranes and specific protein targets. taylorfrancis.com

This compound, a lanostane-type triterpenoid (B12794562), falls within this broad class of bioactive molecules. While its related compounds exhibit a wide spectrum of activities, the primary and most thoroughly investigated biological role of this compound is its activity as an enzyme inhibitor. It is specifically recognized as an inhibitor of farnesyl-protein transferase (FPTase), an enzyme implicated in cancer-related signaling pathways. nih.govacs.org

Enzyme Inhibition Profiling

This compound is a known inhibitor of human farnesyl-protein transferase (FPTase). nih.gov It is an alkaline hydrolysis product of clavaric acid, another triterpenoid isolated from the fungus Clavariadelphus truncatus. nih.govacs.org FPTase is a crucial enzyme that catalyzes the transfer of a farnesyl group to the Ras protein, a key step in a post-translational modification process required for the protein's function in signal transduction. acs.orgnih.govnih.gov The abnormal activity of Ras is a common feature in many cancers, making FPTase a significant therapeutic target. acs.orgwikipedia.org

Comparative studies show that while both this compound and clavaric acid inhibit FPTase, clavaric acid is the more potent of the two. nih.govacs.org The inhibitory concentration (IC50) for clavaric acid against human FPTase is 1.3 µM. acs.orgnih.gov In contrast, this compound is a less active inhibitor, with a reported IC50 value of 10.5 µM. acs.org The difference in potency highlights the importance of the 3-hydroxy-3-methylglutaric acid side chain present in clavaric acid, which is absent in this compound, for strong inhibitory activity. nih.gov

Table 1: Comparative FPTase Inhibitory Activity

| Compound | FPTase IC50 (µM) | Source |

|---|---|---|

| Clavaric Acid | 1.3 | acs.org |

| This compound | 10.5 | acs.org |

| Clavaric Acid Methyl Ester | Inactive | acs.org |

Kinetic studies have elucidated the mechanism by which these triterpenoids inhibit FPTase. Research indicates that clavaric acid acts as a competitive inhibitor with respect to the Ras protein substrate. nih.govacs.org This means it vies with the Ras peptide for binding to the enzyme's active site. acs.org Notably, it is one of the few non-nitrogenous, natural product inhibitors reported to compete with the protein substrate (Ras) rather than the lipid substrate, farnesyl pyrophosphate (FPP). acs.org The inhibition of FPTase by clavaric acid has also been shown to be reversible. nih.gov Given that this compound is a close structural analogue, it is presumed to share this competitive inhibition mechanism, although its reduced potency suggests a weaker interaction with the enzyme's Ras-binding site.

A key feature of clavaric acid and this compound is their selectivity as enzyme inhibitors. Studies have demonstrated that clavaric acid specifically inhibits FPTase and does not inhibit other related enzymes, such as geranylgeranyl-protein transferase-I (GGPTase-I) or squalene (B77637) synthase. nih.govacs.org GGPTase-I is another prenyltransferase that can modify some proteins, including certain forms of Ras, so the selectivity of these inhibitors for FPTase is significant. nih.gov

Furthermore, to ensure that the observed effects on Ras were not due to an upstream blockade of the mevalonate (B85504) pathway, both clavaric acid and this compound were directly tested for inhibitory activity against HMG-CoA reductase. nih.gov The results showed no inhibition of HMG-CoA reductase, confirming that the anti-Ras processing effects of these compounds are due to the specific inhibition of FPTase. nih.gov

Table 2: Enzyme Selectivity Profile

| Enzyme | Inhibition by Clavaric Acid/Clavarinone | Source |

|---|---|---|

| Farnesyl-Protein Transferase (FPTase) | Yes | nih.govacs.org |

| Geranylgeranyl-Protein Transferase-I (GGPTase-I) | No | nih.gov |

| HMG-CoA Reductase | No | nih.gov |

| Squalene Synthase | No | nih.gov |

The primary enzymatic target identified for this compound is FPTase. nih.gov While the broader class of triterpenoids has been shown to interact with a variety of other enzymes, specific data on this compound's activity against other targets is limited. nih.govnih.gov The parent compound, clavaric acid, was found to be inactive against squalene synthase, further reinforcing its specific inhibitory profile. nih.gov The focused research on FPTase inhibition is driven by its direct relevance to anticancer drug discovery. acs.orgnih.gov

Farnesyl-Protein Transferase (FPTase) Inhibition: Comparative Analysis with Clavaric Acid

Cellular and Subcellular Interactions

The molecular mechanism of FPTase inhibition by this compound and its parent compound translates into distinct cellular effects. The farnesylation of the Ras protein is essential for its translocation to and anchoring at the plasma membrane, a prerequisite for its participation in signal transduction cascades that regulate cell growth and proliferation. nih.gov By inhibiting FPTase, these compounds prevent this critical modification.

Experimental evidence in ras-transformed Rat1 cells demonstrated that clavaric acid effectively inhibits the processing of the Ras protein. nih.gov This inhibition of post-translational modification prevents Ras from localizing to the cell membrane, thereby blocking its signaling function. nih.gov The cellular activity of clavaric acid was further confirmed by experiments showing that its effects on Ras processing could not be reversed by the addition of excess mevalonate, the precursor for farnesyl pyrophosphate. nih.gov This result distinguishes its mechanism from that of HMG-CoA reductase inhibitors like lovastatin (B1675250) and confirms that its cellular action is a direct consequence of FPTase inhibition. nih.gov

Influence on Ras Processing and Related Protein Modifications

This compound has been identified as a modulator of Ras processing, a critical series of post-translational modifications required for the proper function and localization of Ras proteins. Ras proteins are key regulators of cell growth, differentiation, and survival, and their aberrant signaling is frequently implicated in cancer. One of the essential steps in Ras processing is farnesylation, a type of prenylation where a farnesyl pyrophosphate group is attached to the C-terminus of the Ras protein. This reaction is catalyzed by the enzyme farnesyl-protein transferase (FPTase).

Research has shown that this compound is an inhibitor of FPTase. nih.gov It is an alkaline hydrolysis product of clavaric acid, a more potent FPTase inhibitor isolated from the fungus Clavariadelphus truncatus. nih.gov The inhibitory activity of this compound on FPTase is less potent than that of its precursor, clavaric acid, due to the absence of the 3-hydroxy-3-methylglutaric acid side chain. nih.gov The inhibition of FPTase by this compound is competitive with respect to the Ras protein. nih.gov

The inhibitory effect on FPTase directly impacts Ras processing. By preventing the farnesylation of Ras, this compound disrupts its ability to anchor to the cell membrane, which is essential for its signaling functions. nih.gov It has been demonstrated that the inhibition of Ras processing by clavaric acid and, by extension, this compound, is a direct result of FPTase inhibition and not due to the inhibition of HMG-CoA reductase, another key enzyme in the isoprenoid biosynthesis pathway. nih.gov This was confirmed in studies where excess mevalonate, a product of the HMG-CoA reductase reaction, could not reverse the inhibitory effects on Ras processing. nih.gov

Table 1: Comparative Inhibitory Activity of this compound and Related Compounds on Farnesyl-Protein Transferase (FPTase)

| Compound | Relationship to this compound | IC₅₀ against FPTase | Notes |

| This compound | - | Less active than clavaric acid | An alkaline hydrolysis product of clavaric acid. nih.gov |

| Clavaric Acid | Precursor | 1.3 µM | Specifically inhibits FPTase without affecting GGPTase-I or squalene synthase. nih.gov |

| Methyl ester of Clavaric Acid | Derivative | Inactive | Demonstrates the importance of the carboxylic acid group for activity. nih.gov |

Modulation of Cellular Signaling Pathways

While the influence of this compound on the Ras signaling pathway is established through its inhibition of FPTase, its effects on other cellular signaling pathways are not well-documented in the currently available scientific literature. Many fungal lanostanoids have been shown to modulate various signaling cascades, including the MAP kinase and PI3K/Akt pathways, which are crucial for cell proliferation, apoptosis, and inflammation. nih.govnih.gov However, specific studies detailing the direct impact of this compound on these pathways are limited.

The inhibition of FPTase can have downstream consequences on other signaling pathways that are influenced by Ras. The Ras-Raf-MEK-ERK (MAP kinase) pathway is a primary downstream effector of Ras, and its disruption would be an expected consequence of FPTase inhibition by this compound. However, direct experimental evidence and detailed mechanistic studies specifically for this compound are not extensively reported.

Postulated Biological Roles in Fungal Systems

The specific biological role of this compound within the fungi that produce it, such as aquatic hyphomycetes, remains largely speculative. Fungi synthesize a vast array of secondary metabolites that can serve various ecological functions, including defense against competitors, predation, and microbial pathogens, as well as roles in communication and developmental processes. nih.gov

This compound is a lanostanoid, a class of compounds that includes ergosterol (B1671047), a vital component of fungal cell membranes. It is conceivable that this compound or its precursor, clavaric acid, may play a role in regulating the producing fungus's own growth and development. The biosynthetic pathway of clavaric acid has been linked to an oxidosqualene–this compound cyclase in Hypholoma sublateritium, suggesting a dedicated metabolic pathway for its production. nih.gov

Given that some fungal metabolites have antimicrobial or antifungal properties, it is possible that this compound serves a defensive function. However, specific studies demonstrating such activities for this compound are not prominent in the literature. The aquatic fungus Clavariopsis aquatica, a known producer of various bioactive metabolites, is involved in the decomposition of organic matter in freshwater ecosystems. mdpi.comufz.de The secondary metabolites produced by such fungi could play a role in competing with other microorganisms for resources in these environments. Further research is needed to elucidate the precise ecological or physiological function of this compound in its native fungal hosts.

Structure Activity Relationship Sar Studies

Fundamental Principles of Structure-Activity Relationships Applied to Triterpenoids

Triterpenoids, a class of natural products derived from a thirty-carbon precursor, exhibit a vast array of biological activities. The fundamental principle of SAR in this context is that minor modifications to the core triterpenoid (B12794562) scaffold can lead to significant changes in biological efficacy and target specificity. Key structural features that are often manipulated in SAR studies of triterpenoids include the pentacyclic or tetracyclic ring system, the type and position of functional groups (such as hydroxyl, carboxyl, and ketone groups), the stereochemistry of chiral centers, and the nature of side chains. By systematically altering these features and assessing the impact on a specific biological endpoint, researchers can build a comprehensive understanding of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. This knowledge is instrumental in guiding the design of more potent and selective therapeutic agents.

Correlating Structural Features of Clavarinone and Analogues with Biological Activity

This compound, a direct biosynthetic precursor to clavaric acid, serves as a foundational scaffold for exploring SAR. The biological activity of this compound and its analogues is intimately tied to specific structural characteristics.

Impact of Specific Side Chains (e.g., 3-hydroxy-3-methylglutaric acid in Clavaric Acid vs. This compound)

A pivotal example of the profound impact of a side chain on biological activity is the comparison between clavaric acid and its precursor, this compound. Clavaric acid is a known inhibitor of farnesyl-protein transferase (FPTase), an enzyme implicated in oncogenic signaling pathways, with a reported IC50 value of 1.3 μM. nih.gov The key structural difference between clavaric acid and this compound is the presence of a 3-hydroxy-3-methylglutaric acid (HMG) side chain attached at the C-2 position of clavaric acid.

The removal of this HMG side chain, as is the case in this compound (2,24,25-trihydroxylanostan-3-one), results in a significant reduction in FPTase inhibitory activity. nih.gov This finding strongly suggests that the 3-hydroxy-3-methylglutaric acid moiety is a critical component of the pharmacophore responsible for potent FPTase inhibition. It likely engages in crucial interactions, such as hydrogen bonding or electrostatic interactions, within the active site of the enzyme, thereby enhancing the binding affinity and inhibitory potency of the molecule.

Effects of Methylation and Other Minor Structural Modifications on Potency

Even seemingly minor structural modifications, such as methylation, can have a dramatic effect on the biological activity of this compound analogues. For instance, the conversion of the carboxylic acid group in the HMG side chain of clavaric acid to its methyl ester derivative leads to a complete loss of FPTase inhibitory activity. nih.gov This highlights the essential role of the free carboxylic acid for biological function, likely due to its ability to form critical ionic or hydrogen bond interactions with the target enzyme.

This observation underscores a key principle in SAR: the electronic and steric properties of functional groups are finely tuned to achieve optimal interaction with a biological target. Any alteration, even one as subtle as the addition of a methyl group, can disrupt these delicate interactions and abrogate biological activity. Further SAR studies on this compound would likely explore the effects of modifications at other positions on the triterpenoid skeleton, such as the hydroxyl groups at C-24 and C-25, to build a more complete picture of the structural requirements for potency.

Rational Design Strategies for Enhanced Biological Performance

The insights gained from SAR studies provide the foundation for the rational design of new molecules with improved biological properties. The goal is to systematically modify the lead compound, in this case, this compound or clavaric acid, to optimize its potency, selectivity, and pharmacokinetic profile.

Iterative Design and Synthesis of Derivatives

Rational drug design is an iterative process. It begins with a lead compound, and through cycles of design, synthesis, and biological testing, progressively refines the molecular structure to enhance its desired therapeutic effects. Based on the initial SAR findings for clavaric acid, a rational approach to designing new analogues would involve synthesizing a library of compounds with modifications to the HMG side chain. For example, the length of the carbon chain, the position of the hydroxyl and carboxyl groups, and the introduction of other functional groups could be systematically varied to probe the binding pocket of FPTase.

Furthermore, modifications to the triterpenoid core of this compound could be explored. The synthesis of analogues with altered stereochemistry or the introduction of different substituents on the ring system could lead to the discovery of novel derivatives with enhanced potency or altered target specificity. This iterative cycle of design and experimentation is a powerful strategy for navigating the complex landscape of chemical space to identify superior drug candidates.

Computational Approaches in SAR: Molecular Docking and Quantitative Structure-Activity Relationships (QSAR)

Modern drug discovery heavily relies on computational methods to accelerate the design process and provide deeper insights into molecular interactions. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In the context of this compound, docking studies could be used to model the interaction of this compound and its analogues with the active site of FPTase. This would allow researchers to visualize the binding mode and identify key amino acid residues involved in the interaction, providing a structural basis for the observed SAR.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By developing a QSAR model for this compound analogues, it would be possible to predict the biological activity of novel, unsynthesized compounds. This predictive capability allows for the prioritization of synthetic targets, saving time and resources in the laboratory. The integration of computational approaches like molecular docking and QSAR with traditional synthetic and biological testing creates a synergistic workflow for the rational design of more effective this compound-based therapeutics.

Advanced Research Methodologies in Clavarinone Investigations

High-Throughput Screening (HTS) Platforms for Identifying Bioactive Triterpenoids

High-Throughput Screening (HTS) has become an essential tool in drug discovery, allowing for the rapid testing of vast numbers of compounds for specific biological activities. nih.govagilent.com In the context of triterpenoids like clavarinone, HTS platforms are used to screen fungal extracts or libraries of purified natural products to identify "hits"—compounds that exhibit desired effects, such as antifungal, antibacterial, or cytotoxic activity. nyu.edunih.govuiowa.edu

The process involves miniaturized, automated assays, often in 96- or 384-well microplate formats, which dramatically reduce the time and cost associated with traditional screening methods. nih.govagilent.com Cell-based assays are common, where fungal or other cell lines are exposed to the test compounds to measure effects on growth, viability, or specific cellular pathways. nih.gov For example, a screen could be designed to identify compounds that inhibit the growth of pathogenic fungi or induce lysis of cancer cells. uiowa.edu The discovery of novel bioactive triterpenoids often begins with such large-scale screens of natural product libraries derived from diverse fungal species. nih.govbiocrick.com Following a primary screen that identifies initial hits, more precise secondary screening is conducted to confirm activity and determine potency. nih.gov

| HTS Assay Type | Principle | Application in Triterpenoid (B12794562) Discovery | Example Finding |

| Antifungal Growth Inhibition | Measures the reduction in fungal biomass or metabolic activity in the presence of a test compound. | Screening fungal extracts for compounds that inhibit the growth of pathogenic fungi like Candida albicans or Aspergillus fumigatus. | Identification of triterpenes that are as effective as, or more effective than, synthetic fungicides. nih.gov |

| Cytotoxicity Assay | Quantifies the ability of a compound to kill or damage cells (e.g., cancer cell lines). | Identifying triterpenoids with potential as anticancer agents. | Discovery of a novel antifungal compound, PIK-75, that disrupts fungal cell wall integrity. uiowa.edu |

| Enzyme Inhibition Assay | Measures the ability of a compound to block the activity of a specific enzyme target. | Screening for triterpenoids that inhibit enzymes crucial for pathogen survival or disease progression. | Characterization of metabolic, pharmacokinetic, and toxicological data for new drug candidates. nih.gov |

| Biofilm Disruption Assay | Quantifies the inhibition of biofilm formation or the dispersal of pre-formed biofilms. | Discovering compounds that can combat antibiotic-resistant bacteria by targeting their biofilms. | Identification of natural extracts from fungi with activity against Salmonella biofilms. nih.gov |

Genomic and Proteomic Approaches to Fungal Metabolism and Enzyme Discovery

Genomics and proteomics are powerful "omics" technologies that provide deep insights into the biological machinery of fungi. oup.comoup.com They are crucial for discovering the enzymes and metabolic pathways responsible for producing complex secondary metabolites like this compound. rsc.orgresearchgate.net

Genomics-driven discovery involves sequencing the entire genome of a this compound-producing fungus. genomecanada.ca Researchers then use bioinformatic tools like antiSMASH to mine this genetic data, searching for biosynthetic gene clusters (BGCs). dtu.dk BGCs are groups of genes located together on the chromosome that collectively code for the enzymes needed to synthesize a specific natural product. dtu.dkmdpi.com Identifying the BGC for this compound is the first step toward understanding its complete biosynthetic pathway and potentially engineering its production. mdpi.comnih.gov This approach has led to the identification of thousands of potentially useful genes from various fungi. genomecanada.ca

Proteomics complements genomics by analyzing the proteome—the complete set of proteins expressed by an organism under specific conditions. oup.comnih.govmdpi.com Using techniques like mass spectrometry, scientists can identify which enzymes from a BGC are actually being produced when the fungus is actively making this compound. numberanalytics.comnih.gov This is vital because the presence of a gene does not guarantee it is active. oup.com Proteomic analysis can reveal changes in protein expression in response to different stimuli, helping to pinpoint key enzymes in the metabolic network. nih.govnih.gov Integrating proteomic data with genomic and metabolomic information provides a holistic view of fungal metabolism. nih.govnih.gov

| Omics Technique | Methodology | Application to this compound Research |

| Genomics | Whole-genome sequencing and bioinformatic analysis (e.g., using BLAST, antiSMASH). dtu.dk | Identification of the complete biosynthetic gene cluster (BGC) responsible for producing the triterpenoid backbone and subsequent modifications. |

| Transcriptomics | Analysis of all RNA molecules (the transcriptome) to see which genes are being actively transcribed into messages for protein production. rsc.org | Determining which genes within the this compound BGC are "turned on" during active synthesis. |

| Proteomics | Mass spectrometry-based identification and quantification of all proteins (the proteome) in a fungal sample. nih.govmdpi.com | Confirming the expression of key biosynthetic enzymes (e.g., terpene synthases, P450 monooxygenases) involved in this compound synthesis. |

Metabolomics for Comprehensive Fungal Metabolite Profiling

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. researchgate.netnih.gov In fungal research, it provides a direct "snapshot" of the physiological and biochemical activity, offering a comprehensive profile of the secondary metabolites being produced, including this compound and its analogues. rsc.orgresearchgate.netmdpi.com

This approach is invaluable for discovering novel natural products, as many fungal BGCs are "silent" under standard laboratory conditions and only produce compounds when triggered by specific environmental cues. frontiersin.org By changing culture conditions and analyzing the resulting metabolic profile, researchers can induce the production of new compounds. frontiersin.org

The two main strategies in metabolomics are:

Untargeted Metabolomics : Aims to measure as many metabolites as possible in a sample to get a broad overview and compare metabolic footprints under different conditions. mdpi.com This is useful for discovering unexpected or entirely new compounds. frontiersin.org

Targeted Metabolomics : Focuses on measuring specific, known groups of metabolites with high sensitivity and precision. mdpi.com This would be used to quantify this compound and its known precursors or derivatives.

Analytical platforms such as mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) are central to metabolomics, allowing for the detection and identification of a wide array of molecules in complex fungal extracts. mdpi.com

| Metabolomics Approach | Objective | Key Findings & Applications |

| Metabolic Footprinting (Untargeted) | To obtain a broad profile of all extracellular and intracellular metabolites produced by a fungus. | Comparison of wild-type vs. mutant strains to identify gene function; discovery of novel this compound-related compounds by altering culture conditions. frontiersin.org |

| Metabolite Profiling (Targeted) | To precisely quantify a specific class of compounds, such as triterpenoids. | Tracking the accumulation of this compound over time; understanding how specific nutrients or stressors affect its biosynthesis. |

| Comparative Metabolomics | To compare the metabolomes of different fungal species or strains. | Chemotaxonomic classification of fungi; identifying species with a high potential for producing unique triterpenoids. researchgate.net |

| Host-Pathogen Interaction Studies | To analyze the metabolic changes that occur when a fungus interacts with a host organism (e.g., a plant). | Deciphering the role of secondary metabolites like this compound in fungal pathogenicity or defense. nih.govnih.gov |

Advanced Spectroscopic and Chromatographic Techniques for Compound Analysis in Research

Once a potentially new or interesting triterpenoid like this compound is identified, its purification and structural elucidation rely on a combination of advanced chromatographic and spectroscopic methods. researchgate.net These techniques are essential for confirming the identity and determining the precise three-dimensional structure of natural products. acs.orgmdpi.com

Chromatography is the science of separation. researchgate.net For triterpenoids, High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for both analysis and purification. xjtu.edu.cnresearchgate.net Because triterpenoids often lack strong chromophores for UV detection and can be difficult to separate due to structural similarity, specialized methods are often required. xjtu.edu.cn Techniques like High-Speed Counter-Current Chromatography (HSCCC) are also employed for preparative-scale separation to obtain pure compounds for structural analysis and bioassays. oup.com

Spectroscopy involves the interaction of molecules with electromagnetic radiation to gain structural information. numberanalytics.comnumberanalytics.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound with high accuracy. nih.gov Tandem MS (MS/MS) fragments the molecule to provide clues about its substructures. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the complete molecular structure. acs.org One-dimensional (1D) NMR (¹H and ¹³C) provides information about the types of atoms present, while two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) reveal how these atoms are connected, allowing scientists to piece together the entire structure of complex molecules like this compound. numberanalytics.com

Hyphenated techniques, which couple a separation method with a spectroscopic detector (e.g., HPLC-MS or HPLC-NMR), are particularly powerful for analyzing complex mixtures and rapidly identifying known compounds in a process called dereplication. acs.orgnih.gov

| Technique | Type | Primary Role in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Chromatography | Separation and purification of this compound from complex fungal extracts; quantification of compound purity. xjtu.edu.cnresearchgate.net |

| High-Speed Counter-Current Chromatography (HSCCC) | Chromatography | Preparative-scale purification of this compound and its analogues for structural elucidation and bioactivity testing. oup.com |

| Mass Spectrometry (MS) | Spectroscopy | Determination of accurate molecular weight and elemental formula (CₓHᵧO₂). nih.gov |

| Infrared (IR) Spectroscopy | Spectroscopy | Identification of key functional groups (e.g., hydroxyls, carbonyls, C=C double bonds). numberanalytics.comnumberanalytics.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Spectroscopy | Complete structural elucidation, including the carbon skeleton and stereochemistry, through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) analyses. acs.org |

| HPLC-MS | Hyphenated Technique | Rapid analysis and identification (dereplication) of known triterpenoids in a crude extract, linking molecular weight to a specific chromatographic peak. nih.gov |

Future Research Trajectories

Unraveling Undiscovered Biological Activities of Clavarinone

Initial studies have identified this compound as an inhibitor of human farnesyl-protein transferase (FPTase), albeit less potent than its precursor, Clavaric acid. nih.gov This activity is significant in the context of anticancer research, as FPTase is a key enzyme in the signaling pathway of the Ras protein, which is implicated in many human cancers. nih.govnih.gov However, the full spectrum of this compound's biological activities remains largely uncharted territory.

Future investigations will likely focus on screening this compound against a wider array of biological targets. Given its structural similarity to other fungal metabolites, it may possess other valuable bioactivities. nih.gov Comprehensive screening programs, utilizing high-throughput assays, could reveal novel mechanisms of action and therapeutic applications. For instance, many fungal-derived compounds exhibit antimicrobial, antiviral, or immunomodulatory properties. nih.govmdpi.com A systematic evaluation of this compound against various pathogens and cell lines could uncover previously unknown therapeutic potentials.

Furthermore, exploring the synergistic effects of this compound with other known drugs could open up new avenues for combination therapies. Its interaction with other cellular pathways, beyond Ras signaling, is another area ripe for investigation.

Exploring Novel Fungal Biodiversity for Unique this compound Producers and Analogues

This compound was initially identified as an alkaline hydrolysis product of Clavaric acid, which was isolated from the fungus Clavariadelphus truncatus. nih.gov Later research also identified Hypholoma sublateritium as a producer of Clavaric acid. nih.gov The vast and largely untapped biodiversity of the fungal kingdom presents a significant opportunity to discover new natural sources of this compound and structurally related analogues. researchgate.net

Systematic screening of diverse fungal genera, particularly those from unique ecological niches such as marine environments or associated with specific plants (endophytes), could lead to the identification of novel this compound-producing strains. nih.govnih.govmdpi.com These new strains might produce this compound directly, or they may synthesize novel analogues with enhanced potency or different pharmacological profiles. The exploration of fungal species like Aspergillus, Penicillium, and various basidiomycetes, known for producing a rich diversity of secondary metabolites, could be particularly fruitful. mdpi.comnih.govnih.gov

The discovery of new analogues is of particular interest. Minor structural modifications, such as variations in hydroxylation or side-chain composition, can dramatically alter the biological activity of a compound. nih.gov Identifying a natural analogue of this compound with improved FPTase inhibition or novel bioactivities would be a significant advancement.

| Fungal Species | Associated Compound | Potential for this compound Research |

| Clavariadelphus truncatus | Clavaric acid | Original source of the precursor to this compound. nih.gov |

| Hypholoma sublateritium | Clavaric acid | Producer of the precursor, with potential for genetic manipulation. nih.gov |

| Aspergillus spp. | Various bioactive metabolites | A well-known genus for producing diverse secondary metabolites, could yield this compound analogues. mdpi.comnih.gov |

| Penicillium spp. | Various bioactive metabolites | Another prolific genus of fungi known for its chemical diversity, a potential source of novel analogues. nih.govmdpi.com |

Bioengineering Fungal Strains for Sustainable and Scalable Production of this compound

The natural production of this compound, or its precursor Clavaric acid, in wild-type fungal strains is often low, hindering large-scale studies and potential commercialization. Metabolic engineering and synthetic biology offer powerful tools to overcome this limitation by developing high-yielding and sustainable production platforms. lbl.govnih.govmdpi.com

The biosynthesis of Clavaric acid, and by extension this compound, involves an oxidosqualene cyclase. nih.gov Research has shown that amplifying the gene encoding this enzyme in Hypholoma sublateritium can lead to a significant increase in Clavaric acid production. nih.gov Future research could focus on further optimizing this pathway through various metabolic engineering strategies. This includes the overexpression of key precursor-supplying genes and the downregulation or knockout of competing metabolic pathways to channel more metabolic flux towards this compound biosynthesis. mdpi.comnih.gov

Furthermore, the heterologous expression of the this compound biosynthetic pathway in a well-characterized and industrially robust fungal host, such as Aspergillus niger or Saccharomyces cerevisiae, could provide a more controlled and scalable production system. lbl.gov This approach would also facilitate the engineering of the pathway to produce novel, non-natural this compound analogues.

| Bioengineering Strategy | Description | Potential Impact on this compound Production |

| Gene Amplification | Increasing the copy number of the oxidosqualene cyclase gene. nih.gov | Increased yield of Clavaric acid, the precursor to this compound. |

| Pathway Optimization | Overexpression of precursor pathways and downregulation of competing pathways. | Enhanced metabolic flux towards this compound biosynthesis. |

| Heterologous Expression | Transferring the biosynthetic genes to an industrial fungal host. lbl.gov | Scalable and controlled production of this compound and its analogues. |

Development of Predictive Models for De Novo Design of this compound-Inspired Molecules

Computational modeling and de novo design represent a rational and efficient approach to drug discovery. nih.govnih.govnih.govnih.govplos.org By leveraging the known structure and activity of this compound, it is possible to design novel, inspired molecules with potentially superior properties.

Structure-activity relationship (SAR) studies are fundamental to this process. mdpi.comnih.govmdpi.comfrontiersin.orgyoutube.comencyclopedia.pub By synthesizing and testing a series of this compound analogues with systematic modifications, researchers can identify the key structural features responsible for its biological activity. This data can then be used to build predictive quantitative structure-activity relationship (QSAR) models. These models can computationally screen virtual libraries of compounds to identify those with the highest predicted activity.

Q & A

Q. How to validate novel this compound mechanisms through interdisciplinary collaboration?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.